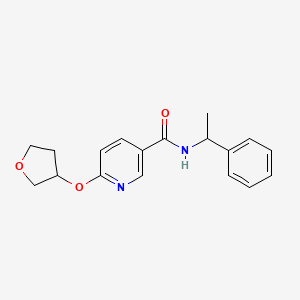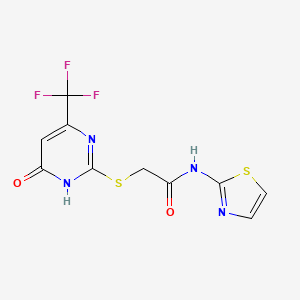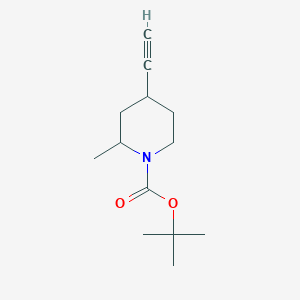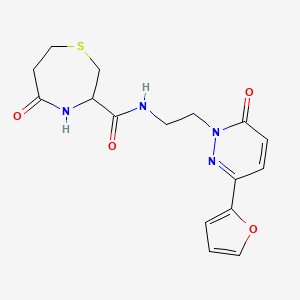
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule that has been developed for the treatment of various diseases. THN201 is a nicotinamide derivative that has been synthesized using a unique synthetic method.
Mécanisme D'action
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide also activates the Nrf2 pathway, which is involved in antioxidant defense and detoxification of harmful substances.
Biochemical and Physiological Effects
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide also inhibits the proliferation of cancer cells and induces apoptosis. In addition, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce fibrosis by inhibiting the production of collagen.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is also stable and can be stored for long periods of time. However, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has not been extensively studied in animal models, which limits its potential for translation to clinical trials.
Orientations Futures
There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. First, more studies are needed to elucidate the mechanism of action of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Second, the potential therapeutic applications of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be further explored in animal models. Third, the pharmacokinetics and pharmacodynamics of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be studied in order to optimize dosing regimens. Finally, the safety and efficacy of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be evaluated in clinical trials in humans.
Conclusion
In conclusion, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel small molecule that has been synthesized using a unique synthetic method. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-fibrotic properties. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been synthesized using a unique synthetic method that involves the reaction of nicotinic acid with 1-phenylethylamine and tetrahydrofuran-3-ol. The reaction results in the formation of a nicotinamide derivative that has a tetrahydrofuran-3-yl oxy group attached to the pyridine ring. The synthesis method has been optimized to produce a high yield of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide with high purity.
Applications De Recherche Scientifique
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVTLNTUQBNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)
![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)

